5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one
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Overview
Description
5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one is an organic compound that features a furan ring fused to a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminonicotinic acid with furfural in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired naphthyridinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the furan ring, often using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced naphthyridinone derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to altered gene expression, protein function, and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-furfurylamine: Known for its pharmaceutical activity.
2-(Furan-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid: Used in medicinal chemistry for its biological properties.
2-(Furan-2-yl)methanethiol: Noted for its strong odor and use in flavoring.
Uniqueness
5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
102995-76-6 |
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Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-(furan-2-yl)-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C12H8N2O2/c15-11-4-3-8-9(14-11)5-6-13-12(8)10-2-1-7-16-10/h1-7H,(H,14,15) |
InChI Key |
JTCFIMFXVOHMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC3=C2C=CC(=O)N3 |
Origin of Product |
United States |
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